molecular formula C8H7ClN2 B13842025 6-chloro-7-methyl-1H-indazole

6-chloro-7-methyl-1H-indazole

Cat. No.: B13842025
M. Wt: 166.61 g/mol
InChI Key: YFFXWJPLFTVDSQ-UHFFFAOYSA-N
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Description

6-Chloro-7-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 7th position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-7-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-chloro-3-methylphenylhydrazine as a starting material, which undergoes cyclization in the presence of a suitable catalyst such as copper acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods: Industrial production of indazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yields. Transition metal catalysts like copper, palladium, and silver are frequently used in these processes. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-7-methyl-1H-indazole can undergo various chemical reactions, including:

    Electrophilic Substitution: Halogenation, nitration, sulfonation, alkylation, and acylation.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the indazole ring.

    Nucleophilic Substitution: Particularly at the chlorine-substituted position.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically introduces a nitro group at the available positions on the indazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-1H-indazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This can lead to the inhibition of key signaling pathways involved in disease progression, such as the phosphoinositide 3-kinase pathway in cancer .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-7-methyl-1H-indazole is unique due to the combined presence of both chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

6-chloro-7-methyl-1H-indazole

InChI

InChI=1S/C8H7ClN2/c1-5-7(9)3-2-6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11)

InChI Key

YFFXWJPLFTVDSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NN=C2)Cl

Origin of Product

United States

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